(2R)-morpholine-2-carboxamide hydrochloride
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Overview
Description
(2R)-morpholine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-morpholine-2-carboxamide hydrochloride typically involves the reaction of morpholine with a carboxamide precursor under specific conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-morpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(2R)-morpholine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-morpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-morpholine-2-carboxamide: Similar in structure but lacks the hydrochloride component.
Morpholine: The parent compound, which lacks the carboxamide group.
(2R)-morpholine-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
(2R)-morpholine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding properties are advantageous.
Properties
CAS No. |
1841087-83-9 |
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Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(2R)-morpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1 |
InChI Key |
UJWGIIHZXUTSNZ-PGMHMLKASA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C(=O)N.Cl |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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